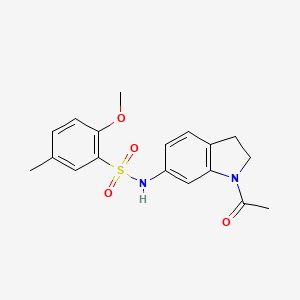
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
描述
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as AIM-100, is a small molecule inhibitor that has been widely used in scientific research due to its potential therapeutic applications. AIM-100 was first synthesized in 2003 by a group of researchers from the University of Illinois, Urbana-Champaign, led by Professor Paul Hergenrother. Since then, AIM-100 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用机制
The mechanism of action of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide involves the inhibition of various kinases and transcription factors that are involved in biological processes such as cell survival, proliferation, and inflammation. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of Akt, PDK1, SGK, GSK-3β, and NF-κB, among others. By inhibiting these targets, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide can modulate various biological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce the accumulation of amyloid β and tau proteins, which are involved in the pathogenesis of these diseases. In inflammation, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is its specificity for its targets. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have minimal off-target effects, which makes it a valuable tool for studying specific biological processes. However, one of the limitations of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have poor bioavailability, which can limit its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of the targets of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. Another direction is the study of the potential therapeutic applications of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide in various diseases, such as cancer and neurodegenerative diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide could provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, or N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of several kinases and transcription factors that are involved in biological processes such as cell survival, proliferation, and inflammation. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has several advantages as a tool for scientific research, including its specificity for its targets. However, there are also limitations to its use, such as its poor solubility and bioavailability. Future studies of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide could provide valuable insights into its potential therapeutic applications.
科学研究应用
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. One of the main applications of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been found to inhibit the activity of several kinases, including Akt, PDK1, and SGK, which are involved in cancer cell survival and proliferation.
In addition to cancer research, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has also been studied in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of GSK-3β, a kinase that is involved in the pathogenesis of these diseases. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has also been studied in the context of inflammation, where it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-7-17(24-3)18(10-12)25(22,23)19-15-6-5-14-8-9-20(13(2)21)16(14)11-15/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSHQKOZNUGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



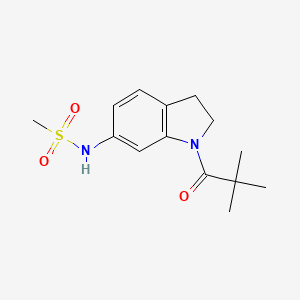
![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202534.png)
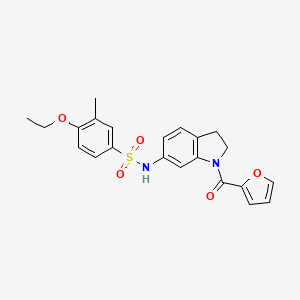
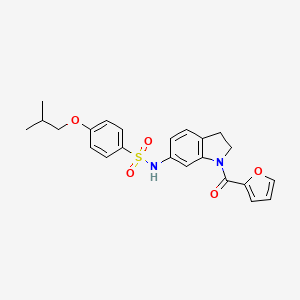
![8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202556.png)
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)
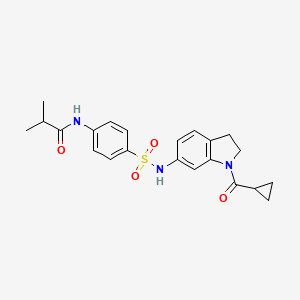
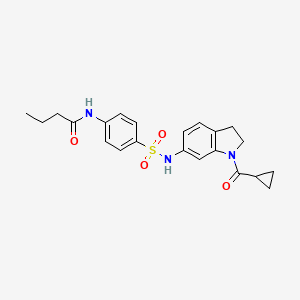
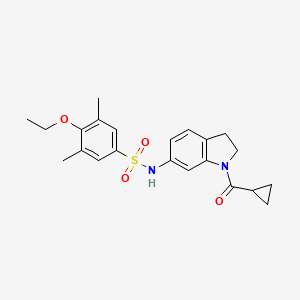


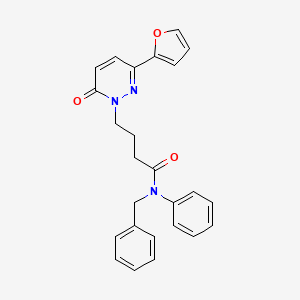
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3202610.png)